![molecular formula C13H13N3O2S2 B3009179 N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)methanesulfonamide CAS No. 528590-74-1](/img/structure/B3009179.png)

N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)methanesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

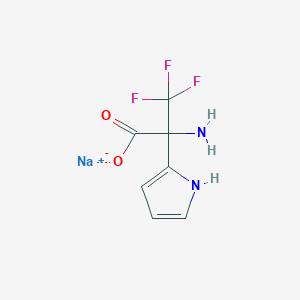

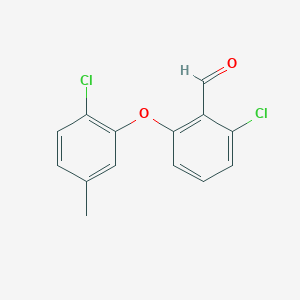

“N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)methanesulfonamide” is a chemical compound. The compound is also known as “4-{3-methylimidazo[2,1-b][1,3]thiazol-6-yl}aniline” with a CAS Number of 1082895-66-6 . The IUPAC name for this compound is "4-(3-methylimidazo[2,1-b][1,3]thiazol-6-yl)aniline" .

Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code: "1S/C12H11N3S/c1-8-7-16-12-14-11(6-15(8)12)9-2-4-10(13)5-3-9/h2-7H,13H2,1H3" . This indicates the compound consists of 12 carbon atoms, 11 hydrogen atoms, 3 nitrogen atoms, and 1 sulfur atom.Applications De Recherche Scientifique

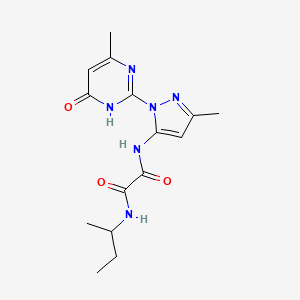

- Researchers have explored the antimycobacterial properties of imidazo-[2,1-b]-thiazole derivatives, including the compound . These derivatives exhibit activity against Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis (TB). Notably, the benzo-[d]-imidazo-[2,1-b]-thiazole derivative IT10 demonstrated significant antitubercular activity with minimal cellular toxicity. Further studies have focused on understanding their binding patterns and stability against Mtb targets.

- Another compound, N-((4-([1,2,4]triazolo[1,5-a]pyridin-6-yl)-5-(6-methylpyridin-2-yl)-1H-imidazo-2-yl)methyl)-2-fluoroaniline (EW-7197) , has been investigated as a potent, selective, orally bioavailable inhibitor of TGF-βI receptor kinase. TGF-β signaling plays a crucial role in cancer progression and fibrosis .

- Novel series of N′-(2-oxoindolin-3-ylidene)-6-methylimidazo[2,1-b]thiazole-5-carbohydrazides and 1-(aryl)-3-(6-methylimidazo[2,1-b]thiazol-5-yl)ureas have been designed and synthesized for their anticancer efficacy. These compounds were evaluated against the MCF-7 breast cancer cell line .

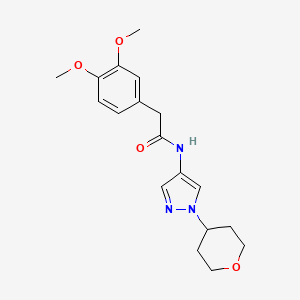

- Researchers have developed a catalyst-free microwave-assisted method for synthesizing benzo-[d]-imidazo-[2,1-b]-thiazoles and N-alkylated 2-aminobenzo-[d]oxazoles in green media. This efficient procedure avoids the need for traditional catalysts and contributes to sustainable chemistry .

Antitubercular Agents

Cancer Immunotherapy and Antifibrotic Agents

Anticancer Efficacy

Green Synthesis of Heterocycles

Mécanisme D'action

Target of Action

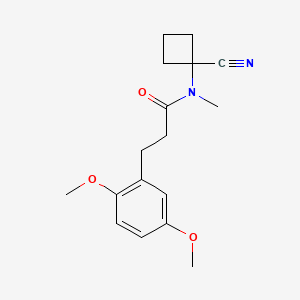

Similar thiazole derivatives have been reported to have a wide range of biological activities, including antimicrobial, antiretroviral, antifungal, anticancer, and anti-inflammatory effects .

Mode of Action

Thiazole derivatives are known to interact with their targets in various ways, leading to changes in cellular processes . For instance, some thiazole derivatives inhibit the biosynthesis of prostaglandins, which are derived from arachidonic acid .

Biochemical Pathways

For example, some thiazole derivatives have been reported to inhibit the biosynthesis of prostaglandins, which are involved in inflammation and pain pathways .

Result of Action

Thiazole derivatives have been reported to have a wide range of biological activities, including antimicrobial, antiretroviral, antifungal, anticancer, and anti-inflammatory effects .

Propriétés

IUPAC Name |

N-[4-(3-methylimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]methanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3O2S2/c1-9-8-19-13-14-12(7-16(9)13)10-3-5-11(6-4-10)15-20(2,17)18/h3-8,15H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNJQWDPSXFXPND-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC2=NC(=CN12)C3=CC=C(C=C3)NS(=O)(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)methanesulfonamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]thiophene-2-carboxamide](/img/structure/B3009097.png)

![2-Methoxy-5-[2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]ethylsulfamoyl]benzamide](/img/structure/B3009099.png)

![3-(3-(4-(4-chlorophenyl)piperazin-1-yl)-3-oxopropyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B3009101.png)

![5-Methyl-7-(5-methylfuran-2-yl)-2-(methylthio)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B3009106.png)

![[(1R,2R)-2-(Difluoromethyl)cyclopropyl]methanamine;hydrochloride](/img/structure/B3009112.png)

![Methyl (2-methylimidazo[1,2-a]pyridin-3-yl)acetate](/img/structure/B3009113.png)

![5-Chloro-6-[methyl-(1-pyrazin-2-ylazetidin-3-yl)amino]pyridine-3-carbonitrile](/img/structure/B3009116.png)

![2-[(5-methoxy-1H-indol-3-yl)methylene]malononitrile](/img/structure/B3009119.png)